molecular formula C6Cl4INO2 B14475918 Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- CAS No. 67627-21-8

Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro-

Cat. No.: B14475918
CAS No.: 67627-21-8
M. Wt: 386.8 g/mol
InChI Key: NPZIJAPKKLWSOR-UHFFFAOYSA-N
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Description

Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- is a highly substituted benzene derivative. This compound is characterized by the presence of four chlorine atoms, one iodine atom, and one nitro group attached to the benzene ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- typically involves multi-step reactions starting from benzene. The process includes:

    Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination: Sequential chlorination steps using chlorine gas in the presence of a catalyst like iron(III) chloride.

    Iodination: Introduction of the iodine atom using iodine monochloride or iodine in the presence of an oxidizing agent.

Industrial Production Methods

Industrial production of such highly substituted benzene derivatives often involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: Despite the deactivating nature of the substituents, further substitution can occur under specific conditions.

    Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and chlorine facilitates nucleophilic attack.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin and hydrochloric acid.

Common Reagents and Conditions

    Electrophilic Substitution: Requires strong electrophiles and catalysts like aluminum chloride.

    Nucleophilic Substitution: Often involves nucleophiles like hydroxide or methoxide ions.

    Reduction: Utilizes reducing agents such as hydrogen gas with a palladium catalyst or chemical reductants like iron and hydrochloric acid.

Major Products

    Electrophilic Substitution: Further substituted benzene derivatives.

    Nucleophilic Substitution: Products with nucleophiles replacing one or more halogen atoms.

    Reduction: Amino derivatives of the original compound.

Scientific Research Applications

Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- finds applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development due to its unique substituent pattern.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- exerts its effects involves interactions with various molecular targets. The electron-withdrawing nature of the substituents affects the electron density of the benzene ring, influencing its reactivity. The compound can participate in electrophilic and nucleophilic reactions, impacting biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,2,3,4-tetrachloro-: Similar in having four chlorine atoms but lacks the iodine and nitro groups.

    Benzene, 1,2,4,5-tetrachloro-: Another tetrachlorobenzene isomer with different chlorine atom positions.

    Benzene, 1,3,5-trichloro-2-nitro-: Contains three chlorine atoms and one nitro group but no iodine.

Uniqueness

Benzene, 1,2,3,5-tetrachloro-4-iodo-6-nitro- is unique due to the specific combination and positions of its substituents. This unique arrangement imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

67627-21-8

Molecular Formula

C6Cl4INO2

Molecular Weight

386.8 g/mol

IUPAC Name

1,2,3,5-tetrachloro-4-iodo-6-nitrobenzene

InChI

InChI=1S/C6Cl4INO2/c7-1-2(8)5(11)4(10)6(3(1)9)12(13)14

InChI Key

NPZIJAPKKLWSOR-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)I)Cl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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